![molecular formula C14H21Cl2N3O B13469810 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a small molecule compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It is also known by the name Simufilam . This compound has garnered significant attention due to its ability to bind to filamin, a protein involved in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid under reflux conditions . The reaction typically requires a Dean–Stark trap to remove water and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with proteins and its potential effects on cellular processes.
作用機序
The mechanism of action of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves its binding to filamin, a scaffolding protein that regulates the actin cytoskeleton . This binding stabilizes the interaction between soluble amyloid-beta (Aβ42) and the α7 nicotinic acetylcholine receptor (α7nAChR), which is implicated in tau phosphorylation and synaptic dysfunction . By preventing this interaction, the compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby potentially mitigating the effects of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Similar in structure but with a methyl group instead of a benzyl group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the triazaspiro core but differ in functional groups and substitutions.
Uniqueness
4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific binding affinity to filamin and its potential therapeutic effects in Alzheimer’s disease . Its ability to modulate protein interactions and reduce neuroinflammation sets it apart from other similar compounds.
特性
分子式 |
C14H21Cl2N3O |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
4-benzyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O.2ClH/c18-13-11-17(10-12-4-2-1-3-5-12)14(16-13)6-8-15-9-7-14;;/h1-5,15H,6-11H2,(H,16,18);2*1H |
InChIキー |
ARMPFQBAGADGAJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12NC(=O)CN2CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



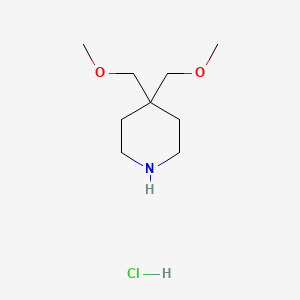
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
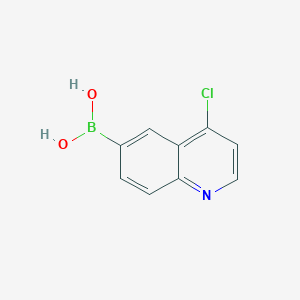
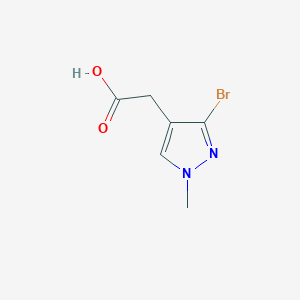

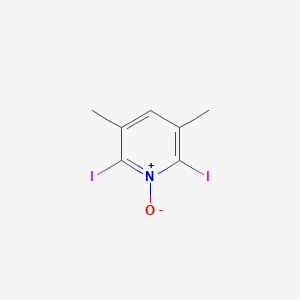
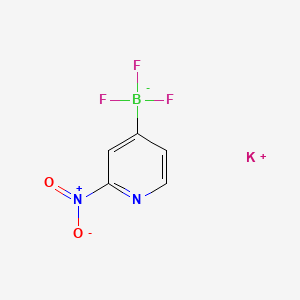
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
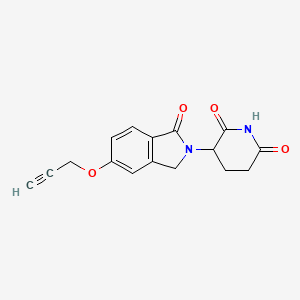

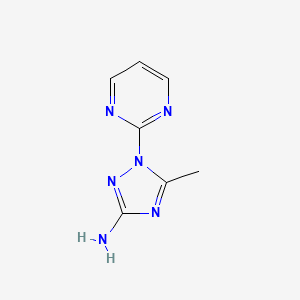
![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
